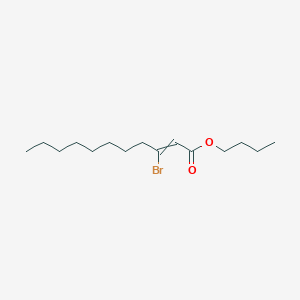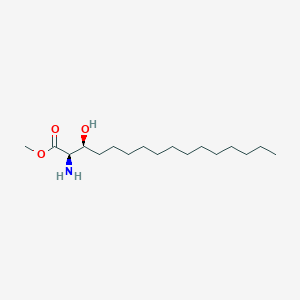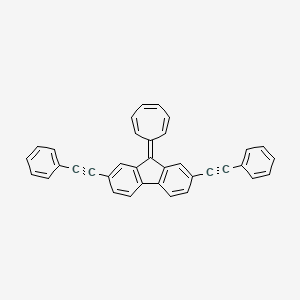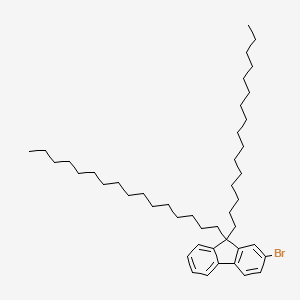
Butyl 3-bromoundec-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 3-bromoundec-2-enoate is an organic compound with the molecular formula C15H27BrO2 It is an ester derived from the reaction of butanol and 3-bromoundec-2-enoic acid
准备方法
Synthetic Routes and Reaction Conditions
Butyl 3-bromoundec-2-enoate can be synthesized through the esterification of 3-bromoundec-2-enoic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
Butyl 3-bromoundec-2-enoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of butyl 3-hydroxyundec-2-enoate.
Reduction: Formation of butyl 3-bromoundec-2-enol.
Oxidation: Formation of 3-bromoundec-2-enoic acid.
科学研究应用
Butyl 3-bromoundec-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
作用机制
The mechanism of action of butyl 3-bromoundec-2-enoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the compound acts as a reactant that undergoes chemical transformations to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- Butyl 3-chloroundec-2-enoate
- Butyl 3-iodoundec-2-enoate
- Butyl 3-fluoroundec-2-enoate
Uniqueness
Butyl 3-bromoundec-2-enoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom makes the compound more reactive in substitution reactions compared to its chloro, iodo, and fluoro counterparts. This reactivity is advantageous in various synthetic applications, making this compound a valuable compound in organic chemistry.
属性
CAS 编号 |
832734-27-7 |
|---|---|
分子式 |
C15H27BrO2 |
分子量 |
319.28 g/mol |
IUPAC 名称 |
butyl 3-bromoundec-2-enoate |
InChI |
InChI=1S/C15H27BrO2/c1-3-5-7-8-9-10-11-14(16)13-15(17)18-12-6-4-2/h13H,3-12H2,1-2H3 |
InChI 键 |
QEOMIYDYRBIKIN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=CC(=O)OCCCC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(E)-2-Phenylvinyl]-2H-chromen-2-one](/img/structure/B14198752.png)

![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)

![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)

![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)

![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
